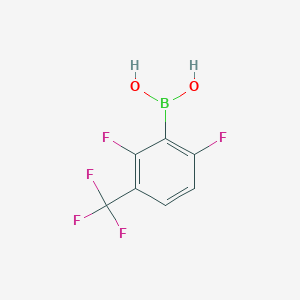

2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

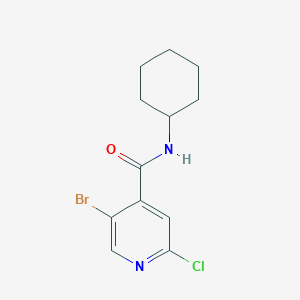

2,6-Difluoro-3-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C7H4BF5O2 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . Boronic acids are a class of weak acids characterized by boron atoms with hydroxy functional groups .

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-trifluoromethylphenylboronic acid consists of a phenyl ring (a six-membered aromatic ring) with two fluorine atoms and a trifluoromethyl group attached to it . The boronic acid group is also attached to the phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Boronic acids, including 2,6-Difluoro-3-trifluoromethylphenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of aryl-aryl, aryl-alkyl, and alkyl-alkyl cross-coupling reactions. It has also been used as a reagent in the synthesis of heterocycles and in the preparation of polymers, polyols, and polyamides. In addition, 2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% has been used in the synthesis of organic semiconductors, liquid crystals, and polyesters.

Wirkmechanismus

Target of Action

The primary target of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

Its use in organic synthesis suggests that its bioavailability would be influenced by factors such as its stability, solubility, and reactivity .

Result of Action

The action of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in the SM coupling reaction results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including polymers, organic semiconductors, and biologically active molecules .

Action Environment

The efficacy and stability of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the compound’s reactivity . Furthermore, the compound is generally considered environmentally benign, contributing to the broad application of SM coupling .

Vorteile Und Einschränkungen Für Laborexperimente

2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% is a highly versatile compound that can be used in a variety of different reactions. It is relatively easy to synthesize, and it is also fairly stable in air and water. However, it is sensitive to light and air, and it can be difficult to handle in the lab.

Zukünftige Richtungen

The use of 2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% in organic synthesis and medicinal chemistry is still relatively new, and there are many potential future directions for research. For example, it could be used as a catalyst in the synthesis of novel compounds with potential therapeutic applications. It could also be used in the synthesis of polymers, polyols, and polyamides with novel properties. In addition, its ability to stabilize transition states could be exploited in the synthesis of organometallic compounds. Finally, it could be used in the synthesis of organic semiconductors, liquid crystals, and polyesters.

Synthesemethoden

2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% can be synthesized by a number of different methods, including the direct reaction of 2,6-difluorobenzaldehyde with trimethylborate or the reaction of 2,6-difluorobenzaldehyde with trimethylborate and trifluoromethanesulfonic acid. The direct reaction typically yields higher purity 2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% than the reaction with trifluoromethanesulfonic acid.

Safety and Hazards

Eigenschaften

IUPAC Name |

[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGSHMZBKZYWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)